molecular formula C12H8F2O4 B10757496 3-Fluoro-6-(4-Fluorophenyl)-2-Hydroxy-6-Oxohexa-2,4-Dienoic Acid

3-Fluoro-6-(4-Fluorophenyl)-2-Hydroxy-6-Oxohexa-2,4-Dienoic Acid

Cat. No.: B10757496
M. Wt: 254.19 g/mol
InChI Key: CPZFGNOKCMJZFO-BTHQEHEQSA-N
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Description

3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid involves several steps. One common method includes the reaction of fluorinated aromatic compounds with suitable reagents under controlled conditions. Industrial production methods often utilize advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .

Chemical Reactions Analysis

3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorides of alkaline metals, hydrofluoric acid, and tetrabutylammonium fluoride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, its unique properties make it a valuable tool for studying biological processes and developing pharmaceuticals. Industrial applications include its use in the production of advanced materials and agrochemicals .

Mechanism of Action

The mechanism of action of 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate various biological processes. Detailed studies on its molecular targets and pathways are available in scientific literature .

Comparison with Similar Compounds

Compared to other fluorinated compounds, 3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid exhibits unique properties due to its specific structure. Similar compounds include 3-fluoro-6-(4-fluorophenyl)picolinic acid and other fluorinated aromatic acids . These compounds share some chemical characteristics but differ in their reactivity and applications.

Properties

Molecular Formula

C12H8F2O4

Molecular Weight

254.19 g/mol

IUPAC Name

(2Z,4E)-3-fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid

InChI

InChI=1S/C12H8F2O4/c13-8-3-1-7(2-4-8)10(15)6-5-9(14)11(16)12(17)18/h1-6,16H,(H,17,18)/b6-5+,11-9-

InChI Key

CPZFGNOKCMJZFO-BTHQEHEQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=C(\C(=O)O)/O)/F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=C(C(=O)O)O)F)F

Origin of Product

United States

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